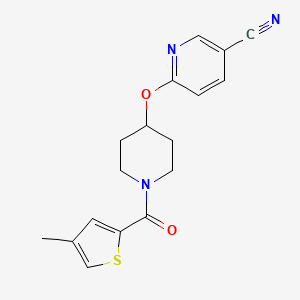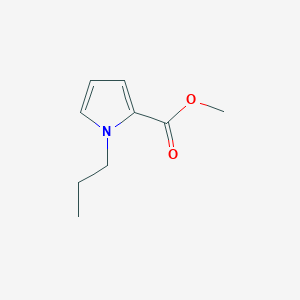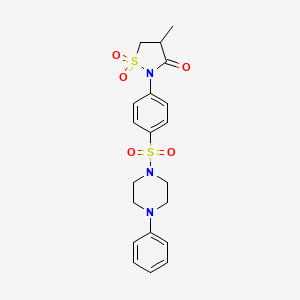
4-Methyl-2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
- Synthesis of Bifunctionalized Anionic Derivatives: A study by Sousa and Artaud (2008) explored the use of cyclic disulfide derivatives and bis-β-sulfanyl ethyl ester as precursors to prepare cyclic disulfide-S-oxides and thioether sulfur oxidized species. These anionic species were characterized by NMR, mass spectrometry, HRMS, or elemental analysis (Sousa & Artaud, 2008).
Biological Activities
- Antibacterial and Antimycobacterial Activities: Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group and evaluated their herbicidal and insecticidal activities. Some compounds displayed favorable biological activities (Wang et al., 2015).
- Synthesis of 1,2,3-Triazole Derivatives with Antibacterial Activity: Sreerama et al. (2020) developed a one-pot procedure for synthesizing novel 1,2,3-triazole derivatives, which were screened for in vitro antibacterial activity. The compound N-(4-((4-((1,1-dioxidothiomorpholino) methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl) acetamide showed potent activity compared to standard drugs (Sreerama et al., 2020).
Structural and Synthetic Studies
- Structural Characterization: Karczmarzyk and Malinka (2008) determined the crystal and molecular structures of isothiazolo[5,4-b]pyridine derivatives. The study analyzed molecular packing influenced by hydrogen bonds and π…π interactions (Karczmarzyk & Malinka, 2008).
- Synthesis of Novel Anti-Arthritic Agents: Inagaki et al. (2000) prepared various 1,2-isothiazolidine-1,1-dioxide derivatives as antiarthritic agents. They found that some compounds showed potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase (Inagaki et al., 2000).
Pharmaceutical Research
- Development of New Antihypertensive Agents: A study by Chern et al. (1993) synthesized and evaluated a series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds showed high binding affinity for alpha 1-adrenoceptor (Chern et al., 1993).
Acaricidal Activity
- Synthesis of Phenylpiperazine Derivatives: Suzuki et al. (2021) synthesized new phenylpiperazine derivatives and assessed their acaricidal activity. They found that some derivatives exhibited good activity against various mite species (Suzuki et al., 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target acetylcholinesterase .
Mode of Action
Similar compounds have been shown to inhibit acetylcholinesterase , which could suggest a similar mode of action for this compound.
Biochemical Pathways
If this compound acts similarly to related compounds, it may affect the cholinergic neurotransmission pathway by inhibiting acetylcholinesterase .
Result of Action
If this compound acts as an acetylcholinesterase inhibitor like related compounds, it may increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Propiedades
IUPAC Name |
4-methyl-1,1-dioxo-2-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-16-15-29(25,26)23(20(16)24)18-7-9-19(10-8-18)30(27,28)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNSFBYGDTHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

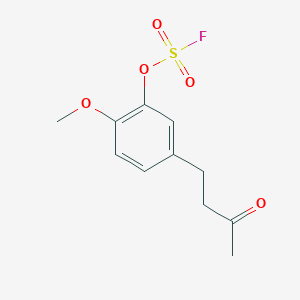
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511427.png)
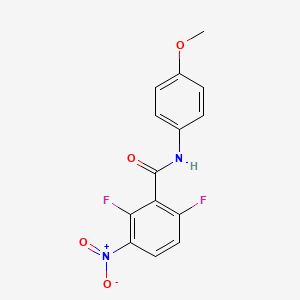







![N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B2511444.png)
